2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a phenyl ring substituted with a but-3-enoxy group. The compound belongs to the broader class of arylboronic esters, which are pivotal in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(3-but-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-6-7-11-18-14-10-8-9-13(12-14)17-19-15(2,3)16(4,5)20-17/h6,8-10,12H,1,7,11H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKNYGLJZZOTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(But-3-enyloxy)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective catalysts and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into different boronic acid derivatives.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenols, while substitution reactions can produce various biaryl compounds.
Scientific Research Applications
2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is explored for its potential in developing new pharmaceuticals, especially in the design of enzyme inhibitors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. In the context of Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic ester donor, facilitating the formation of carbon-carbon bonds. The palladium catalyst plays a crucial role in this process by coordinating with the boronic ester and the halide substrate, enabling the transfer of the aryl group.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The substituent on the phenyl ring significantly influences the electronic and steric properties of these boronic esters:
Key Observations :
Key Observations :
Key Observations :
Spectroscopic Data and Stability
- NMR Trends: Methoxy groups resonate at δ 3.91 ppm (singlet) in ¹H-NMR . Pinacol methyl groups appear as δ 1.45 ppm (singlet) in ¹H-NMR .
- Stability :
Biological Activity
2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention for its potential biological activities. This compound is structurally related to various dioxaborolanes and has been studied for its reactivity and application in organic synthesis. Its biological properties, particularly in terms of antibacterial and antifungal activities, are of significant interest.
The molecular formula of 2-(3-but-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C13H17B O3. The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H17B O3 |
| Molecular Weight | 229.09 g/mol |
| IUPAC Name | 2-(3-but-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Canonical SMILES | B(C1=CC=C(C=C1)OCC=C)(C(C)(C)(C)O)O |
Antimicrobial Properties
Recent studies have explored the antibacterial and antifungal properties of compounds related to dioxaborolanes. For instance, a series of new 1,3-dioxolanes were synthesized and tested for their biological activity against various bacterial strains and fungi. The results indicated that many derivatives exhibited significant activity against Staphylococcus aureus, Candida albicans, and other pathogens .
Case Study: Synthesis and Testing
In a notable study involving the synthesis of dioxolane derivatives:
- Compounds Tested : Eight new compounds were synthesized.
- Testing Methodology : The compounds were evaluated for their antibacterial activity against three Gram-positive bacteria (Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis) and four Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis), as well as antifungal activity against Candida albicans.
The findings showed that several compounds had Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus and significant antifungal activity against C. albicans.
The mechanism by which dioxaborolanes exert their biological effects is not fully elucidated but is believed to involve interaction with cellular targets that disrupt normal cellular functions. This may include inhibition of cell wall synthesis or interference with nucleic acid synthesis in microorganisms.
Comparative Analysis
A comparison of the biological activity of 2-(3-but-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with other similar compounds indicates that while some exhibit potent antimicrobial properties, others may offer advantages in terms of stability and ease of synthesis.
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| 2-(3-but-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Moderate | Significant |
| Other Dioxolane Derivatives | Variable | Variable |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of phenolic precursors. For example, analogous dioxaborolanes are prepared by reacting aryl halides with bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and potassium acetate in anhydrous 1,4-dioxane at 90°C under inert atmosphere . Yield optimization requires precise control of stoichiometry (e.g., 1.2–1.5 eq Bpin), reaction time (24–48 hours), and purification via column chromatography (hexanes/EtOAC gradients) .
Q. How is the purity and structural integrity of this boronic ester validated in academic settings?
- Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B) to confirm the dioxaborolane ring and substituent positions. Key NMR signals include:
- ¹H NMR : δ 1.2–1.4 ppm (singlet for pinacol methyl groups) .
- ¹¹B NMR : δ 28–32 ppm (broad peak for boronate ester) .
Purity (>95%) is verified by GC-MS or HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-but-3-enoxyphenyl substituent impact reactivity in cross-coupling reactions?
- Methodological Answer : The allyl ether group introduces steric hindrance near the boron center, slowing transmetallation in Suzuki reactions. Electronic effects from the electron-rich enol ether may stabilize the boronate intermediate. To mitigate sluggish reactivity:
- Use polar aprotic solvents (e.g., DMF) to enhance solubility.
- Employ microwave-assisted heating (100–120°C, 30 min) to accelerate coupling .
- Screen ligands (e.g., SPhos, XPhos) to improve catalytic turnover .
Q. What strategies address contradictions in reported catalytic efficiencies for aryl boronate derivatives?
- Methodological Answer : Discrepancies in catalytic data often arise from trace moisture or oxygen in reaction systems. Best practices include:
- Rigorous solvent drying (e.g., molecular sieves in THF).
- Use of degassed solvents via freeze-pump-thaw cycles.
- Validation via controlled experiments with internal standards (e.g., mesitylene for NMR yield calculation) .
Q. How can computational modeling predict the stability of this boronic ester under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model hydrolysis pathways. Key parameters:
- Hydrolysis Rate : Influenced by the electron-withdrawing effect of the allyloxy group.
- pH Stability : Boronate esters hydrolyze rapidly below pH 5; buffered conditions (pH 7–9) are recommended for storage .
Experimental Design & Data Analysis
Design an experiment to assess air/moisture sensitivity during storage.
- Protocol :
Prepare three samples: (a) stored under argon, (b) exposed to ambient air, (c) stored with 4Å molecular sieves.
Monitor degradation via ¹H NMR every 24 hours (loss of pinacol methyl signal indicates hydrolysis).
Quantify stability using Arrhenius plots under controlled humidity (40–80% RH) .
Q. How to resolve conflicting data on regioselectivity in coupling reactions?
- Analytical Approach :
- Perform High-Resolution Mass Spectrometry (HRMS) to identify byproducts.
- Use 2D NMR (COSY, NOESY) to distinguish regioisomers.
- Compare with literature analogs (e.g., 2-(2,6-difluorophenyl) derivatives ).
Applications in Complex Synthesis
Q. What role does this compound play in synthesizing π-conjugated polymers?
- Methodological Insight : The allyloxy group enables post-polymerization functionalization (e.g., thiol-ene click chemistry). Example workflow:
Suzuki copolymerization with diiodoarenes.
UV-induced thiol-ene grafting for side-chain modification.
Characterization via GPC and UV-vis spectroscopy .
Q. How to handle competing protodeboronation in acidic media?
- Mitigation Strategies :
- Add 2–5 mol% of Cu(I) salts (e.g., CuCl) to stabilize the boronate intermediate.
- Conduct reactions at lower temperatures (0–25°C) in buffered solutions (pH 7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
